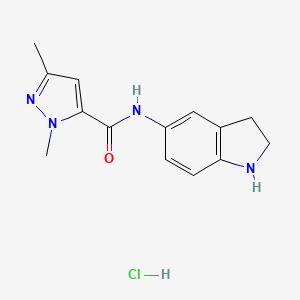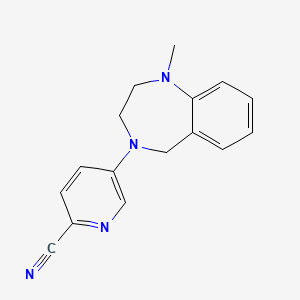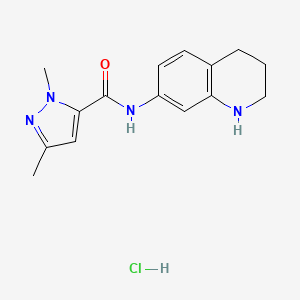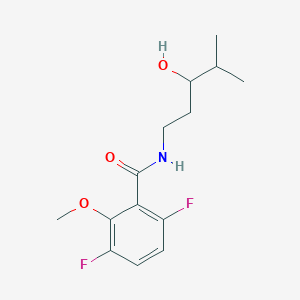
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide; hydrochloride, also known as DIPLA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamide derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride is not yet fully understood. However, studies have suggested that it may act by inhibiting various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to the anticancer and anti-inflammatory activities of this compound.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). Furthermore, this compound has been reported to reduce the levels of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1).
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has several advantages for lab experiments. It is easily synthesized using various methods, and high purity can be achieved. Furthermore, it has shown promising results in various in vitro and in vivo studies. However, this compound also has some limitations. Its mechanism of action is not yet fully understood, and its potential side effects and toxicity are not yet fully evaluated.
Future Directions
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has shown promising results in various scientific research applications, and there are several future directions for its study. One potential direction is to investigate its efficacy in combination with other anticancer or anti-inflammatory agents. Another direction is to evaluate its potential as a therapeutic agent for other diseases, such as viral infections. Furthermore, the development of more potent and selective this compound analogs may improve its efficacy and reduce its potential side effects.
Synthesis Methods
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has been synthesized using various methods, including the condensation reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with 2,5-dimethylpyrazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with 2,5-dimethylpyrazole-3-carboxylic acid hydrazide, followed by the reduction of the resulting intermediate with sodium borohydride. These methods have been reported to yield this compound with high purity.
Scientific Research Applications
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. This compound has shown promising results in inhibiting the growth of various cancer cells, including breast, liver, and colon cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown potential in inhibiting the replication of the hepatitis C virus.
properties
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c1-9-7-13(18(2)17-9)14(19)16-11-3-4-12-10(8-11)5-6-15-12;/h3-4,7-8,15H,5-6H2,1-2H3,(H,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUQRKDPNPZRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)NCC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)pyridine-2-carbonitrile](/img/structure/B7639377.png)
![4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one](/img/structure/B7639381.png)
![(4-Methylpiperazin-1-yl)-[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanone](/img/structure/B7639389.png)

![[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7639406.png)

![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)
![5-[[2-(Hydroxymethyl)cyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639421.png)

![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)

![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)

![5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)